molecular formula C16H19N3O4 B15278301 (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid CAS No. 161453-38-9

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid

Cat. No.: B15278301
CAS No.: 161453-38-9
M. Wt: 317.34 g/mol
InChI Key: GOPADOFTCYAWLG-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a quinoxaline ring. The stereochemistry of the molecule is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the quinoxaline ring: The quinoxaline ring is synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable dicarbonyl compound.

    Coupling reaction: The protected amino acid is coupled with the quinoxaline derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amino acid.

    Substitution reactions: The quinoxaline ring can participate in electrophilic and nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

Major Products Formed

    Deprotected amino acid: Removal of the Boc group yields the free amino acid.

    Substituted quinoxaline derivatives: Substitution reactions result in various quinoxaline derivatives with different functional groups.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid: Similar structure but lacks the Boc protecting group.

    ®-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid: Enantiomer with the ®-configuration.

    Quinoxaline derivatives: Various compounds with the quinoxaline ring and different substituents.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific stereochemistry, protecting group, and the presence of the quinoxaline ring

Properties

CAS No.

161453-38-9

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C16H19N3O4/c1-16(2,3)23-15(22)19-13(14(20)21)8-10-9-17-11-6-4-5-7-12(11)18-10/h4-7,9,13H,8H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1

InChI Key

GOPADOFTCYAWLG-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N=C1)C(=O)O

Origin of Product

United States

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